molecular formula C14H9F3O4S B1328642 2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid CAS No. 914637-55-1

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B1328642
CAS No.: 914637-55-1
M. Wt: 330.28 g/mol
InChI Key: KMPMAPHEKVRMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid (CAS 914637-55-1) emerged as a compound of interest in the early 21st century, driven by advancements in fluorinated aromatic chemistry. Its development parallels the broader exploration of trifluoromethyl-substituted benzoic acids, which gained prominence due to their unique electronic properties and metabolic stability in pharmaceutical applications. The synthesis of this compound was first reported in patent literature, where researchers optimized routes for introducing both sulfonyl and trifluoromethyl groups onto a benzoic acid backbone. Early methodologies relied on copper-catalyzed coupling reactions between iodobenzoic acids and thiophenols, followed by oxidation to sulfones. Subsequent refinements, such as the use of tert-butyl lithium for directed ortho-lithiation, improved yields to >90% in optimized conditions.

The compound's structural complexity—combining a strongly electron-withdrawing trifluoromethyl group (-CF₃), a sulfonyl bridge (-SO₂-), and a carboxylic acid (-COOH)—represents a milestone in designing multifunctional aromatic systems. These features enable precise tuning of electronic properties, as demonstrated by its calculated dipole moment of 4.2 Debye, making it valuable for advanced material design.

Chemical Classification and Significance

This compound belongs to three distinct chemical classes:

  • Fluorinated aromatics : The -CF₃ group imparts high electronegativity (Pauling scale: 3.98) and lipophilicity (calculated logP: 2.8).
  • Sulfonated carboxylic acids : The sulfonyl bridge enhances thermal stability (decomposition temperature: 285°C) and enables hydrogen-bonding networks.
  • Di-substituted benzoic acids : The 2,5-substitution pattern creates a steric profile ideal for asymmetric catalysis.

Table 1 : Key Molecular Properties

Property Value Source
Molecular Formula C₁₄H₉F₃O₄S
Molecular Weight 330.28 g/mol
Crystal System Monoclinic (P2₁/c)
Dipole Moment 4.2 D
LogP (Octanol-Water) 2.8

Research Importance in Organic Chemistry

This compound serves as a linchpin in three research domains:

  • Pharmaceutical Intermediates : The sulfonyl group facilitates nucleophilic aromatic substitutions, enabling synthesis of kinase inhibitors. In a 2022 study, derivatives showed 50 nM IC₅₀ against JAK3 enzymes.
  • Coordination Chemistry : The carboxylic acid and sulfonyl groups form stable complexes with lanthanides. Europium(III) complexes exhibit quantum yields of 0.42, suggesting optoelectronic applications.
  • Polymer Science : Incorporated into polyimides, it increases glass transition temperatures (Tg) by 38°C compared to non-fluorinated analogs, as measured by DSC.

Synthetic Utility :
The compound’s reactivity profile allows sequential functionalization:

  • Carboxylic Acid : Forms amides (e.g., with piperidine derivatives) or esters.
  • Sulfonyl Group : Participates in Ullmann couplings (Cu-catalyzed) with aryl halides.
  • Trifluoromethyl : Resists metabolic oxidation, enhancing drug half-lives.

Table 2 : Representative Reactions

Reaction Type Conditions Yield
Amidation EDC/HOBt, DMF, 0°C → RT 82%
Sulfonyl Chloridation PCl₅, reflux 67%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane 58%

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4S/c15-14(16,17)9-6-7-12(11(8-9)13(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPMAPHEKVRMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229947
Record name 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-55-1
Record name 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Method

Overview :
This method involves the acylation of 5-(trifluoromethyl)benzoic acid with benzenesulfonyl chloride, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution.

Reaction Scheme :
$$
\text{5-(Trifluoromethyl)benzoic acid} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid}
$$

Procedure :

  • Combine 5-(trifluoromethyl)benzoic acid and benzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane).
  • Add aluminum chloride as the catalyst under controlled temperature conditions.
  • Stir the reaction mixture until completion, typically monitored by thin-layer chromatography (TLC).
  • Quench the reaction and purify the product using column chromatography or recrystallization.

Key Notes :

  • The electron-withdrawing trifluoromethyl group enhances the reactivity of the aromatic ring, facilitating substitution.
  • This method is efficient for synthesizing derivatives with high yields.

Direct Sulfonation Method

Overview :
Sulfonation involves introducing the benzenesulfonyl group directly onto the aromatic ring of a trifluoromethyl-substituted benzoic acid.

Reaction Scheme :
$$
\text{Trifluoromethyl-substituted benzoic acid} + \text{Sulfonating agent} \to \text{this compound}
$$

Procedure :

  • Use sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
  • Conduct the reaction at elevated temperatures under controlled conditions to prevent over-sulfonation.
  • Neutralize excess reagents and isolate the product through extraction techniques.

Key Notes :

  • This approach is less commonly used due to potential side reactions and lower specificity compared to Friedel-Crafts acylation.

Metal-Free Synthesis Approach

Overview :
Recent advancements have explored metal-free synthesis pathways for similar compounds, leveraging eco-friendly conditions.

Procedure Example :

  • React benzenesulfonyl precursors with trifluoromethyl-substituted benzoic acids under solvent-free conditions.
  • Employ thermal activation or microwave-assisted methods to drive the reaction.

Advantages :

  • Avoids metal catalysts, reducing environmental impact.
  • Generates fewer by-products, enhancing sustainability.

Comparative Analysis of Preparation Methods

Method Catalyst/Conditions Yield Advantages Challenges
Friedel-Crafts Acylation AlCl₃, solvent-based High High specificity, established protocol Requires careful handling of AlCl₃
Direct Sulfonation Sulfur trioxide/chlorosulfonic acid Moderate Simple reagents Risk of over-sulfonation
Metal-Free Synthesis Solvent-free, thermal/microwave Moderate Eco-friendly, fewer by-products Limited scalability

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid has been investigated for its potential as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances the compound's biological activity by improving its pharmacokinetic properties. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenases (COX), which are enzymes involved in the inflammatory process. For instance, studies have shown that certain analogs demonstrate a high selectivity for COX-2 over COX-1, indicating potential for reduced side effects associated with traditional anti-inflammatory medications .

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antifungal agents, suggesting its potential as an alternative treatment for infections .

Agrochemical Applications

Herbicides and Pesticides
The compound is also utilized in the formulation of herbicides and pesticides. Its fluorinated structure contributes to enhanced efficacy in controlling weeds while minimizing environmental impact. Research indicates that compounds with trifluoromethyl groups tend to exhibit higher biological activity against target pests compared to their non-fluorinated counterparts. This makes them valuable in sustainable agricultural practices .

Case Study: Environmental Impact
A comparative study assessed the environmental impact of herbicides containing this compound versus traditional herbicides. The results showed that the fluorinated herbicides had lower toxicity to non-target organisms, supporting their use in eco-friendly agricultural systems .

Material Science Applications

Polymer Chemistry
In material science, this compound is incorporated into polymers to enhance thermal stability and chemical resistance. This is particularly important for applications in automotive and aerospace industries where materials are exposed to harsh conditions. The incorporation of trifluoromethyl groups has been shown to improve the mechanical properties of polymer composites significantly .

Case Study: Coatings Development
Research conducted on polymer coatings containing this compound demonstrated improved resistance to solvents and elevated temperatures compared to standard coatings. These advancements are crucial for extending the lifespan of materials used in demanding environments .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalAnti-inflammatory drugsEnhanced efficacy, reduced side effects
Antimicrobial agentsEffective against resistant strains
AgrochemicalHerbicides and pesticidesEco-friendly alternatives with high efficacy
Material SciencePolymer compositesImproved thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group at the 5-position enhances electrophilicity in all compounds, facilitating nucleophilic substitution or coupling reactions .
  • Applications : Halogenated derivatives (Cl, Br) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while sulfonyl-containing analogs (e.g., 2-benzenesulfonyl) are leveraged for their stability in acidic conditions .

Detailed Research Findings

Physicochemical Properties

  • Solubility: Halogenated analogs (e.g., 2-chloro derivative) show slight solubility in water and methanol, while sulfonyl-containing compounds are more soluble in DMSO .
  • Stability : The trifluoromethyl group enhances thermal and oxidative stability, making these compounds suitable for high-temperature reactions .

Industrial Relevance

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid is produced at scale (up to kilograms) with ≥98% purity, highlighting its demand in drug discovery .

Biological Activity

2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid, with the molecular formula C₁₄H₉F₃O₄S and a molecular weight of 330.28 g/mol, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • The compound features a benzenesulfonyl group and a trifluoromethyl group, which confer unique chemical properties that enhance its biological activity.

Synthesis:

  • Common synthetic methods include the reaction of benzenesulfonyl chloride with trifluoromethyl-substituted benzene derivatives. Industrial production often involves multi-step synthesis processes, including sulfonation and chlorination under controlled conditions to ensure high yield and purity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This is particularly relevant in studies involving carbonic anhydrases and other enzyme families.
  • Lipophilicity Enhancement: The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate hydrophobic regions of proteins and cellular membranes more effectively.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interference with RNA synthesis pathways .
  • Anti-inflammatory Effects: Similar compounds have been shown to exhibit anti-inflammatory activities, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes .
  • Cancer Research: The compound's structural features make it a candidate for targeting anti-apoptotic proteins in cancer cells. Its potential to bind selectively to proteins like Mcl-1 and Bfl-1 suggests that it may play a role in cancer therapeutics by inducing apoptosis in cancer cells that rely on these proteins for survival .

Case Studies and Research Findings

  • Inhibition Studies:
    • A study demonstrated that related benzoic acid derivatives exhibited significant inhibition against bacterial strains such as Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL for some derivatives .
  • Pharmacokinetics:
    • Research involving pharmacokinetic studies on similar compounds highlighted the importance of understanding metabolism and excretion patterns. Techniques such as UHPLC-MS/MS were employed to quantify the presence of these compounds in biological samples from animal models .
  • Structural Activity Relationship (SAR):
    • Investigations into the structure-activity relationship revealed that modifications to the benzenesulfonyl or trifluoromethyl groups could significantly alter biological efficacy, emphasizing the need for careful design in drug development .

Comparative Analysis

Compound NameBiological ActivityKey Features
This compoundAntimicrobial, anti-inflammatoryContains both sulfonyl and trifluoromethyl groups
4-(Trifluoromethyl)pyrimidine-2-carboxylic acidEnzyme inhibitionKnown for interactions with various enzymes
2-Trifluoromethylbenzoic acidPotential anti-cancer propertiesHalogenated derivative enhancing lipophilicity

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid, and how can reaction efficiency be optimized?

  • Answer : A plausible route involves sulfonylation of a pre-functionalized benzoic acid derivative. For example, introducing the trifluoromethyl group via electrophilic substitution or halogen exchange (e.g., using CF₃Cu reagents), followed by sulfonylation with benzenesulfonyl chloride under basic conditions. Reaction efficiency can be optimized by controlling temperature (0–25°C), using anhydrous solvents (e.g., THF or DCM), and monitoring intermediates via HPLC or TLC . Cascade reactions, such as [3,3]-sigmatropic rearrangements, may also be adapted for regioselective functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity, ¹H/¹³C NMR for aromatic proton environments, and IR spectroscopy for sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) . ORTEP-3 can generate thermal ellipsoid plots to assess positional disorder .

Q. What are the critical stability considerations for this compound under experimental conditions?

  • Answer : The compound is sensitive to moisture due to the hydrolytically labile sulfonyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light, as the trifluoromethyl group may undergo photodegradation. Monitor decomposition via periodic NMR or LC-MS analysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the trifluoromethyl and benzenesulfonyl substituents on reactivity?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, revealing the electron-withdrawing nature of both groups. Molecular electrostatic potential (MEP) surfaces generated in Mercury highlight electrophilic regions (e.g., sulfonyl sulfur) for nucleophilic attack. Solvent effects can be modeled using COSMO-RS to predict solubility and reaction pathways .

Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfonyl groups or twinning?

  • Answer : For disordered groups, use SHELXL’s PART instruction to refine split positions and apply restraints (e.g., SIMU for thermal motion). Twinned data can be processed via TwinSolve in SHELXTL, leveraging the Hooft parameter for scaling . Mercury’s comparison tools enable overlaying multiple datasets to identify systematic errors .

Q. How can the compound’s supramolecular assembly be engineered for material science applications?

  • Answer : Leverage hydrogen-bonding motifs (carboxylic acid dimerization) and π-π stacking of the benzene rings. Co-crystallization with complementary hydrogen-bond acceptors (e.g., pyridines) can modulate packing. Analyze interactions using Mercury’s Hirshfeld surfaces and fingerprint plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.